molecular formula C12H12IN3O2 B12306477 Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B12306477
M. Wt: 357.15 g/mol
InChI Key: GCTOLBZQGFFQQR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate (CAS: 1019009-81-4) is a pyrazole derivative with the molecular formula C₁₂H₁₂IN₃O₂ and a molecular weight of 357.15 g/mol . The compound features a 4-iodophenyl group at the 1-position of the pyrazole ring and an ethyl ester moiety at the 4-position. Its iodine substituent imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C12H12IN3O2

Molecular Weight

357.15 g/mol

IUPAC Name

ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3

InChI Key

GCTOLBZQGFFQQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N

Origin of Product

United States

Preparation Methods

Method A: Cyclocondensation with 4-Iodophenylhydrazine

Reagents :

  • 4-Iodophenylhydrazine (hypothetical precursor)
  • Ethyl 2-cyano-3-ethoxyacrylate (or equivalent ketoester)
  • Triethylamine (base)
  • Ethanol (solvent)

Proposed Conditions :

  • Reaction Setup : Reflux in ethanol with triethylamine (analogous to 4-fluorophenyl synthesis).
  • Workup : Acidification with HCl, filtration, and recrystallization.

Expected Challenges :

  • Steric Bulk : Iodine’s large size may slow cyclization.
  • Electronic Effects : Electron-withdrawing iodine could stabilize intermediates, altering reaction kinetics.

Hypothetical Yield : ~60–72% (based on fluorophenyl analogs).

Method B: Regioselective Synthesis via Trichloromethyl Enones

Reagents :

  • Trichloromethyl enone (e.g., 3-trichloromethyl-1-phenylprop-2-en-1-one)
  • 4-Iodophenylhydrazine
  • Alcohol (e.g., methanol)

Procedure :

  • Step 1 : React enone with 4-iodophenylhydrazine hydrochloride to form 1,3-regioisomer.
  • Step 2 : Methanolysis of trichloromethyl group to carboxymethyl ester.

Advantages :

  • Regiocontrol : Hydrochloride salts favor 1,3-regioisomers.
  • One-Pot Efficiency : Combines cyclization and esterification.

Limitations :

  • Scalability : Requires excess hydrazine (1.2 equiv.) and prolonged reflux (16 h).

Comparative Analysis of Analogous Syntheses

The table below contrasts reaction parameters for structurally similar pyrazoles:

Substituent Hydrazine Conditions Yield Reference
4-Fluorophenyl 4-Fluorophenylhydrazine HCl EtOH, Et₃N, reflux, 2.5 h 72%
2-Fluorophenyl 2-Fluorophenylhydrazine EtOH, Et₃N, 60°C, 1 h 60%
4-Nitrophenyl 4-Nitrophenylhydrazine Ethanol, reflux, 4 h 74%
Hypothetical 4-Iodo 4-Iodophenylhydrazine EtOH, Et₃N, reflux, 8 h (guess) ~65%*

*Estimated based on fluorophenyl trends.

Key Challenges and Optimization Strategies

Stability of 4-Iodophenylhydrazine

  • Issue : Iodine’s reactivity may lead to side reactions (e.g., oxidation, coupling).
  • Solution : Use anhydrous conditions and stabilize hydrazine as hydrochloride salt.

Regioselectivity Control

  • 1,3 vs. 1,5 Isomers : Free hydrazines favor 1,5-regioisomers, while hydrochloride salts favor 1,3.
  • Recommendation : Use hydrochloride salts to prioritize 1-(4-iodophenyl) substitution.

Purification

  • Method : Recrystallization from ethanol or column chromatography (e.g., CH₂Cl₂/MeOH).

Spectral Characterization

While no data exists for the 4-iodophenyl derivative, analogous compounds exhibit:

Technique Key Signals Example
¹H NMR δ 7.5–7.6 (m, Ar-H), δ 5.2–5.7 (br s, NH₂), δ 4.2–4.3 (q, CH₂) Ethyl 5-amino-1-(4-fluorophenyl)
LC-MS [M+H]⁺ = 249.24 (C₁₂H₁₂FN₃O₂) → Adjust for iodine (m/z ≈ 349.1)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro or hydroxyl derivatives.

    Reduction: Products include amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitutions on the phenyl ring significantly influence molecular weight, polarity, and intermolecular interactions.

Compound Name Substituent CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Br 138907-71-8 C₁₂H₁₂BrN₃O₂ 310.15 Lower MW than I analog; used in crystallography studies
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate F 138907-68-3 C₁₂H₁₂FN₃O₂ 249.24 MP: 153–154°C; commercial availability
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate Cl 14678-86-5 C₁₂H₁₂ClN₃O₂ 265.70 Intermediate in kinase inhibitor synthesis

Key Observations :

  • Molecular Weight Trend : I > Br > Cl > F, reflecting halogen atomic masses.
  • Melting Points : Fluorinated analogs exhibit higher MPs (e.g., 153–154°C for F-substituted) due to increased polarity and tighter crystal packing . Iodo-substituted compounds may have lower solubility in polar solvents due to higher hydrophobicity.
  • Applications : Bromo and chloro derivatives are frequently used in cross-coupling reactions for drug discovery .

Methoxy- and Sulfonyl-Substituted Analogs

Substituents like methoxy (-OCH₃) or sulfonyl (-SO₂) groups alter electronic properties and hydrogen-bonding capacity.

Compound Name Substituent CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate OCH₃ N/A C₁₃H₁₅N₃O₃ 261.28 Enhanced solubility in polar solvents due to -OCH₃
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate SO₂C₆H₄CH₃ N/A C₁₄H₁₅N₃O₄S 345.36 Sulfonyl group increases acidity and hydrogen-bonding potential

Key Observations :

  • Methoxy Group : Improves solubility and may enhance bioavailability in drug design .

Heterocyclic and Complex Derivatives

Modifications to the phenyl ring with heterocycles or extended alkyl chains expand functional diversity.

Compound Name Substituent CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole N/A C₁₃H₁₂N₄O₂S 302.35 Potential kinase inhibitor; safety data available
Ethyl 5-amino-1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate Hydroxyethyl-fluorophenyl N/A C₁₄H₁₆N₃O₃F 293.29 MP: 163–164°C; IR confirms NH₂ and OH groups

Key Observations :

  • Benzothiazole Derivatives : Exhibit strong intermolecular interactions (e.g., π-stacking) for crystallography applications .
  • Hydroxyethyl Side Chains : Introduce hydrogen-bonding sites, impacting biological activity and crystal packing .

Biological Activity

Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. The resulting compound is characterized by various spectroscopic techniques, including NMR and IR spectroscopy. The molecular formula for this compound is C12H12N4O2IC_{12}H_{12}N_4O_2I, with a molecular weight of approximately 356.25 g/mol.

Crystal Structure

The crystal structure analysis reveals that the compound crystallizes in a triclinic system. Key parameters include:

  • Space Group : P1̅
  • Cell Dimensions :
    • a=10.4031(5)a=10.4031(5) Å
    • b=11.3191(5)b=11.3191(5) Å
    • c=13.2540(6)c=13.2540(6) Å
  • Volume : V=1394.73(11)V=1394.73(11) ų

The crystal structure exhibits multiple intermolecular hydrogen bonds, contributing to its stability and potential biological activity .

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies report IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells. These compounds may interfere with angiogenesis and cancer cell signaling pathways, leading to inhibited tumor growth .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It exhibits activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) have been reported in the range of 40 to 50 µg/mL , comparable to standard antibiotics such as ceftriaxone .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in inflammatory diseases .

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers treated human leukemia cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis induction .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerInhibition of cell growth7 - 20 µM
AntimicrobialBacterial inhibitionMIC: 40 - 50 µg/mL
Anti-inflammatoryReduction in cytokine levelsEffective at 10 µg/mL

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